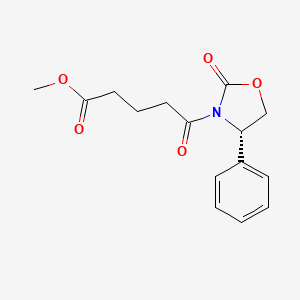

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate

Description

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate is a chiral organic compound characterized by a pentanoate ester backbone substituted with a 4-phenyloxazolidin-2-one moiety. Its molecular formula is C₁₅H₁₇NO₅ (molecular weight: 299.30 g/mol) . Key features include:

- Stereochemistry: The (S)-configuration at the oxazolidinone ring is critical for chiral specificity .

- Functional Groups: A methyl ester, a ketone, and a 4-phenyl-substituted oxazolidinone ring .

- Synthesis: Likely involves coupling of oxazolidinone derivatives with pentanoate intermediates, analogous to methods used for related compounds (e.g., stigmasterol-linked pentanoyl esters) .

Propriétés

IUPAC Name |

methyl 5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)9-5-8-13(17)16-12(10-21-15(16)19)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIAMCGCOYQVPC-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate typically involves the reaction of a suitable oxazolidinone derivative with a pentanoate precursor. One common method is the condensation of (S)-2-oxo-4-phenyloxazolidin-3-yl acetic acid with methyl 5-oxo-pentanoate under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate has several applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis, helping to create enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require chiral purity.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mécanisme D'action

The mechanism of action of (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidinone Moieties

Table 1: Structural Comparison of Oxazolidinone-Containing Compounds

Notes:

- The target compound’s 4-phenyl group enhances lipophilicity compared to simpler oxazolidinones (e.g., (R)-5-Methyloxazolidin-2-one) .

Pentanoate Esters with Heterocyclic Substituents

Table 2: Comparison of Pentanoate Derivatives

Key Differences :

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Notes:

Activité Biologique

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate, with the CAS number 477558-79-5, is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₇NO₅

- Molecular Weight : 291.30 g/mol

- Structure : The compound features a pentanoate backbone with an oxazolidinone moiety, which is significant for its biological activity.

Anticoagulant Activity

Research indicates that oxazolidinone derivatives can effectively inhibit thrombin and Factor Xa, leading to their use as anticoagulants. For instance, BAY 59-7939, an oxazolidinone derivative, demonstrated significant antithrombotic activity in preclinical models . Although direct studies on this compound are lacking, its structural similarity suggests potential anticoagulant effects.

Antimicrobial Studies

The antimicrobial properties of oxazolidinones have been well-documented. For example, linezolid is a well-known antibiotic in this class used against resistant strains of bacteria. The efficacy of this compound in microbial inhibition remains to be explored but could be hypothesized based on existing literature regarding similar compounds .

Case Study: Antithrombotic Properties

A study focused on the optimization of oxazolidinone derivatives highlighted the importance of structural modifications in enhancing anticoagulant potency. The research identified specific binding interactions with Factor Xa that could provide insights into the design of new derivatives like this compound for improved therapeutic efficacy .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate, and what catalysts are typically employed?

- Methodological Answer : The compound is synthesized via multicomponent reactions involving oxazolidinone precursors. For example, refluxing intermediates (e.g., substituted oxazolidinones) with ethanol, piperidine, and glacial acetic acid for 4 hours under controlled conditions achieves cyclization and esterification . Catalysts like piperidine facilitate imine/enamine formation, while acetic acid maintains acidic conditions for ring closure. Optimizing molar ratios (e.g., 2.2:2.0 mmol for reactants) and solvent polarity (ethanol) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) and polar solvents (hexane/isopropanol) to confirm the (S)-configuration .

- X-ray Crystallography : Determines absolute stereochemistry and molecular conformation, as demonstrated for structurally similar oxazolidinones .

- NMR Spectroscopy : and NMR identify ester (δ 3.6–3.8 ppm for OCH), ketone (δ 2.3–2.5 ppm), and oxazolidinone (δ 4.1–4.3 ppm) groups. - COSY validates connectivity .

Q. How does the oxazolidinone ring influence the compound’s reactivity in subsequent chemical modifications?

- Methodological Answer : The oxazolidinone moiety acts as a chiral auxiliary, directing regioselective reactions (e.g., nucleophilic acyl substitution at the ketone). Its rigidity stabilizes transition states in asymmetric synthesis, enabling stereocontrol during amidation or alkylation. For example, the phenyl group at C4 (oxazolidinone) enhances π-π interactions in catalytic processes .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric excess (ee) during the synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazolidinones) to induce high ee (>95%) during ketone reduction or esterification .

- Kinetic Resolution : Employ enzymes (lipases) or chiral bases to selectively react with one enantiomer, as demonstrated in analogous ester syntheses .

- Crystallization-Induced Dynamic Resolution : Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance ee .

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data when confirming the molecular structure?

- Methodological Answer :

- Orthogonal Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities in carbonyl assignments .

- Variable-Temperature NMR : Identify dynamic effects (e.g., rotamers) that may obscure NMR signals but are absent in X-ray data .

- NOE Analysis : Confirm spatial proximity of protons (e.g., between oxazolidinone and ester groups) to align NMR and crystallographic models .

Q. What are the key considerations for ensuring the compound’s stability under varying pH and temperature conditions during biological assays?

- Methodological Answer :

- pH Stability : The ester group hydrolyzes in basic conditions (pH > 9). Use buffered solutions (pH 6–7.4) for biological studies, as shown for methyl 5-oxopentanoate analogs .

- Temperature Control : Store at −20°C in anhydrous DMSO to prevent ketone-amine condensation or ester degradation. Lyophilization improves long-term stability .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the oxazolidinone ring, as observed in related heterocycles .

Key Research Findings

- The oxazolidinone ring enhances antibacterial activity in analogs by targeting bacterial cell wall synthesis .

- Piperidine/AcOH catalytic systems achieve >80% yield in related multicomponent syntheses .

- X-ray structures confirm the (S)-configuration’s role in binding enzyme active sites (e.g., penicillin-binding proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.